molecular formula C5H14ClNO B2937352 (3S)-3-Aminopentan-1-OL hcl CAS No. 2418593-87-8

(3S)-3-Aminopentan-1-OL hcl

Cat. No. B2937352
CAS RN: 2418593-87-8
M. Wt: 139.62
InChI Key: VRMVULAHHBXAMF-JEDNCBNOSA-N
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Description

“(3S)-3-Aminopentan-1-OL hcl” is a chemical compound. The “3S” indicates the stereochemistry of the molecule, specifically the configuration of the chiral center at the 3rd carbon. “Aminopentan-1-OL” suggests the molecule is a pentane (a five-carbon chain) with an amine group (NH2) and a hydroxyl group (OH). The “hcl” could mean it’s a hydrochloride salt .


Synthesis Analysis

The synthesis of a compound like “(3S)-3-Aminopentan-1-OL hcl” would likely involve the reaction of a suitable pentane derivative with an amine or hydroxyl group . The stereochemistry could be controlled by using chiral catalysts or reagents, or by starting with a chiral substrate.


Molecular Structure Analysis

The molecular structure of a compound like “(3S)-3-Aminopentan-1-OL hcl” would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving “(3S)-3-Aminopentan-1-OL hcl” would depend on its molecular structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(3S)-3-Aminopentan-1-OL hcl” would be determined by its molecular structure. These properties could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Biofuel Production through Microbial Engineering

One notable application is in the realm of biofuel production. The synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, through engineered microorganisms highlights the potential of amino acid substrates in developing biofuels. These isomers are significant as they serve as biofuels, derived from microbial fermentations, suggesting an eco-friendly alternative to fossil fuels (Cann & Liao, 2009).

Anticancer Drug Development

In the pharmaceutical sector, amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their anticancer properties. These complexes, derived from amino acids and organotin(IV), demonstrate significant cytotoxicity against various human tumor cell lines, paving the way for new anticancer drugs (Basu Baul et al., 2009).

Chiral Amino Alcohols Synthesis

Chiral amino alcohols are crucial in the production of value-added biochemicals and pharmaceutical intermediates. The biocatalytic synthesis of such compounds, including (2S,3S)-2-aminopentane-1,3-diol, through a multidisciplinary approach involving engineered Escherichia coli and Chromobacterium violaceum, represents a sustainable method that minimizes environmental impact (Smith et al., 2010).

Corrosion Inhibition

The corrosion inhibition effect of 3-amino-1,2,4-triazole-5-thiol on carbon steel in HCl medium has been studied, showcasing the potential of amino compounds in protecting metals from corrosion. This research has implications for extending the life of metal structures and reducing economic losses due to corrosion (Mert et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound like “(3S)-3-Aminopentan-1-OL hcl” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound like “(3S)-3-Aminopentan-1-OL hcl” could involve exploring its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

(3S)-3-aminopentan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMVULAHHBXAMF-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-Aminopentan-1-ol;hydrochloride

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